molecular formula C4H6FNO2S B2606867 2-Cyanopropane-1-sulfonyl fluoride CAS No. 2248328-54-1

2-Cyanopropane-1-sulfonyl fluoride

Cat. No. B2606867
CAS RN: 2248328-54-1
M. Wt: 151.16
InChI Key: HHMRACNFEZTXKM-UHFFFAOYSA-N
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Description

“2-Cyanopropane-1-sulfonyl fluoride” is a chemical compound. It’s related to sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Synthesis Analysis

A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides has been developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Photodegradation of Fluorinated Compounds

One study investigated the photodegradation of perfluorooctane sulfonate (PFOS) in water and alkaline 2-propanol solution. This research provides insights into the degradation pathways of fluorinated compounds under UV irradiation, revealing the formation of fluoride and sulfate ions along with shorter-chain fluorinated compounds. The findings suggest potential environmental applications for managing persistent fluorinated pollutants (Yamamoto et al., 2007).

Synthesis of Fluorinated Compounds

Another study focused on the simple synthesis of optically active 2-fluoropropanoic acid and its analogs using sulfonates. This research highlights methods for achieving high enantiomeric purity in the synthesis of fluorinated compounds, potentially useful in pharmaceuticals and materials science (Fritz-Langhals & Schu¨tz, 1993).

Electrochemical Synthesis of Sulfonyl Fluorides

The electrochemical oxidative coupling of thiols and potassium fluoride to produce sulfonyl fluorides was detailed in a study demonstrating a mild and environmentally benign approach. This method allows for the synthesis of sulfonyl fluorides from a broad range of substrates, indicating potential applications in synthetic chemistry and drug development (Laudadio et al., 2019).

Development of Aliphatic Sulfonyl Fluorides

Research on the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation offers a rapid, metal-free approach for creating structurally diverse sulfonyl fluoride libraries. This innovation could have significant implications for chemical biology and molecular pharmacology (Xu et al., 2019).

Nucleophilic Fluorination Reactions

A study on nucleophilic fluorination reactions starting from aqueous fluoride ion solutions provided a method for the synthesis of anionic fluoroborates. This research presents a potential pathway for the development of novel nucleophilic fluorination procedures, which could be broadly applicable in organic synthesis (Zhao & Gabbaï, 2011).

Mechanism of Action

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Future Directions

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method, along with other new synthetic approaches, opens up new horizons for the synthesis of sulfonyl fluorides .

properties

IUPAC Name

2-cyanopropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2S/c1-4(2-6)3-9(5,7)8/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMRACNFEZTXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanopropane-1-sulfonyl fluoride

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